molecular formula C7H10O3 B179292 (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol CAS No. 60410-16-4

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Cat. No. B179292
CAS RN: 60410-16-4
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-RQJHMYQMSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformational diagram.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and reagents.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, functional groups, and stereochemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, as well as chemical properties such as acidity/basicity, reactivity, and stability.


Scientific Research Applications

Synthesis and Medicinal Chemistry

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol has been utilized in the synthesis of compounds with medicinal properties. For instance, its reaction with sodium salt of 2-fluoroadenine led to the formation of 2-fluoronoraristeromycin, showing inhibitory activity against Plasmodium falciparum S-adenosyl-L-homocysteine hydrolase, a key enzyme in the life cycle of malaria-causing parasites (Kitade et al., 2003).

Synthetic Intermediate in Organic Chemistry

This compound has been utilized as a versatile chiral synthetic intermediate. Asami (1985) demonstrated its application in the synthesis of cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol, both of which are important for synthesizing prostanoids (Asami, 1985).

Enzymatic Reactions and Stereoselective Synthesis

The compound's derivatives have been explored in enzymatic reactions. For example, recombinant pig liver esterase was used to catalyze the hydrolysis of cis-1,4-diacetoxy-2-cyclopentene, leading to the formation of (1S,4R)-4-hydroxy-2-cyclopentenyl acetate, with subsequent enantioselective crystallization yielding enantiopure products (Hinze et al., 2016).

Application in Nucleoside Synthesis

Its application extends to the synthesis of nucleoside analogs, as demonstrated by Hodgson et al. (1994), who described a synthesis approach for cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene, leading to the formal synthesis of carbovir, a nucleoside analog (Hodgson et al., 1994).

Safety And Hazards

This involves a description of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.


Future Directions

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I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436209
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

CAS RN

60410-16-4, 60410-18-6
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60410-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Nishiyama, N Sakata, H Sugimoto, Y Motoyama… - Synlett, 1998 - thieme-connect.com
The optically pure cyclopenta [b] benzofuran derivatives (-)-1 and (-)-2 were synthesized from (+)-(1S, 4R)-cis-4-acetoxy-2-cyclopenten-1-ol [(+)-3] via sequential Mitsunobu reaction and …
Number of citations: 21 www.thieme-connect.com
Y Kitade, H Kojima, F Zulfiqur, HS Kim… - Bioorganic & medicinal …, 2003 - Elsevier
Palladium-coupling reaction of (1S, 4R)-cis-4-acetoxy-2-cyclopenten-1-ol with sodium salt of 2-fluoroadenine resulted in the formation of (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)…
Number of citations: 47 www.sciencedirect.com
BJ Hodgson - 2014 - clok.uclan.ac.uk
A series of core and core-shell nanoparticles with superparamagnetic properties were synthesised and surface functionalised using three different amino-silanes by a chemical …
Number of citations: 3 clok.uclan.ac.uk
CG Boojamra, JP Parrish, D Sperandio, Y Gao… - Bioorganic & Medicinal …, 2009 - Elsevier
A diphosphate of a novel cyclopentyl based nucleoside phosphonate with potent inhibition of HIV reverse transcriptase (RT) (20, IC 50 =0.13μM) has been discovered. In cell culture the …
Number of citations: 62 www.sciencedirect.com
MT Reetz - … Methods in Biotechnology: Clever Tricks for …, 2004 - Wiley Online Library
The catalytic asymmetric synthesis of enantiomerically pure or enriched organic compounds is of considerable academic and industrial interest [1]. For example, the so-called ‘chiral …
Number of citations: 8 onlinelibrary.wiley.com
NM Maguire, A Ford, J Balzarini… - The Journal of Organic …, 2018 - ACS Publications
The synthesis of guanine α-carboxy nucleoside phosphonate (G-α-CNP) is described. Two routes provide access to racemic G-α-CNP 9, one via base construction and the other …
Number of citations: 8 pubs.acs.org
K Asamitsu, T Yamaguchi, K Nakata, Y Hibi… - Journal of …, 2008 - academic.oup.com
Nuclear factor κB (NF-κB) is one of the critical transcription factors in inflammatory responses and replication of viruses such as human immunodeficiency virus (HIV). In fact, it has been …
Number of citations: 28 academic.oup.com
LG Quan, JK Cha - Chemistry and physics of lipids, 2004 - Elsevier
This review delineates several reported methods for the synthesis of isoprostanes and neuroprostanes with particular emphasis on the stereocontrolled construction of a suitably …
Number of citations: 20 www.sciencedirect.com
Y Kitade, A Kozaki, C Yatome - Tetrahedron Letters, 2001 - Elsevier
Treatment of 4′-O-methanesulfonyl-2′,3′-O-isopropylidenenoraristeromycin with KOBu t gave the corresponding 3′,4′-dehydro derivative, and subsequent deprotection resulted …
Number of citations: 18 www.sciencedirect.com
ME Sharifabad - 2016 - clok.uclan.ac.uk
Despite advances in diagnostic procedures and treatments, the overall survival rate from cancer has not improved substantially over the past 30 years. One promising development is …
Number of citations: 3 clok.uclan.ac.uk

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